2-Isobutyl-3-methylpyrazine is an alkylpyrazine compound found naturally in various foods and beverages, contributing to their characteristic aroma. It is particularly known for its roasted, nutty, and earthy aroma, often associated with peanuts, potatoes, and cocoa. [, ] This compound plays a significant role in scientific research, particularly in food chemistry, agriculture, and microbiology, due to its flavoring properties and potential biological activities.
While 2-Isobutyl-3-methylpyrazine can be extracted from natural sources, its synthesis has been achieved through various chemical methods. One common approach involves the reaction of ammonia with α-dicarbonyl compounds, followed by cyclization and dehydrogenation. [] Specific technical details and parameters for the synthesis can vary depending on the chosen method.
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